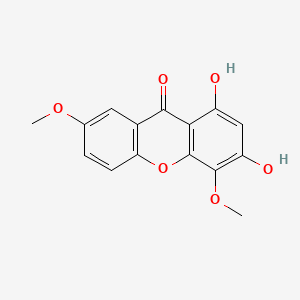
1,3-Dihydroxy-4,7-dimethoxy-xanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxy-4,7-dimethoxy-xanthone, also known as this compound, is a useful research compound. Its molecular formula is C15H12O6 and its molecular weight is 288.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anti-inflammatory Properties
Research indicates that xanthone derivatives, including 1,3-dihydroxy-4,7-dimethoxy-xanthone, exhibit significant anti-inflammatory effects. A study demonstrated that xanthone-rich extracts from Securidaca inappendiculata inhibited lipopolysaccharide-induced inflammation by suppressing the TLR4/NF-κB signaling pathway. Specifically, 1,7-dihydroxy-3,4-dimethoxy-xanthone was identified as a selective TLR4 inhibitor, suggesting potential applications in treating immune-mediated inflammatory diseases .
Antioxidant Activity
Xanthones are known for their antioxidant properties. A review highlighted that various xanthone derivatives possess the ability to scavenge free radicals and reduce oxidative stress. In vitro assays have shown that these compounds can effectively inhibit lipid peroxidation and enhance cellular defense mechanisms against oxidative damage .
Cancer Research Applications
Anticancer Activity
this compound has been studied for its anticancer properties. Research on xanthone derivatives revealed that modifications at specific positions significantly impact their cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against MCF-7 and HeLa cells, indicating potent anticancer activity .
The structure-activity relationship (SAR) studies suggest that the presence of hydroxyl and methoxy groups enhances the anticancer efficacy of xanthones. A notable finding was that compounds with electron-withdrawing groups exhibited stronger inhibitory effects on cancer cell proliferation compared to those with electron-donating groups .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Case Studies
- Anti-inflammatory Study : In a controlled laboratory setting, xanthone-rich extracts were administered to RAW264.7 macrophages exposed to lipopolysaccharides. The results showed a significant reduction in pro-inflammatory cytokine production, underscoring the compound's therapeutic potential in inflammatory diseases .
- Cytotoxicity Assessment : A series of xanthone derivatives were tested against various cancer cell lines (MCF-7, HepG2). The study concluded that certain structural modifications could lead to enhanced anticancer activity, with specific derivatives achieving IC50 values lower than traditional chemotherapeutics like cisplatin .
Propiedades
Número CAS |
23251-54-9 |
|---|---|
Fórmula molecular |
C15H12O6 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
1,3-dihydroxy-4,7-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-7-3-4-11-8(5-7)13(18)12-9(16)6-10(17)14(20-2)15(12)21-11/h3-6,16-17H,1-2H3 |
Clave InChI |
XTRWUCXXTBHIFN-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3OC)O)O |
SMILES canónico |
COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3OC)O)O |
Key on ui other cas no. |
23251-54-9 |
Sinónimos |
1,3-dihydroxy-4,7-dimethoxy-xanthone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















